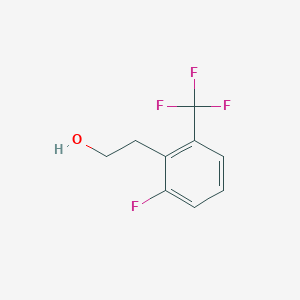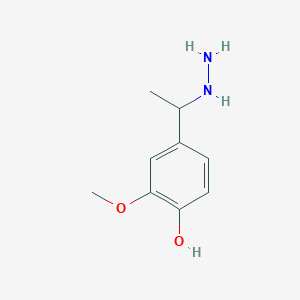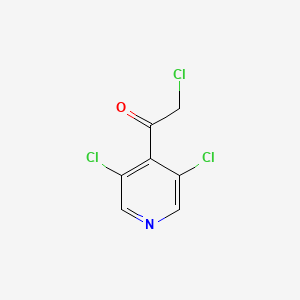
2,4,5-Trihydroxybenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trihydroxybenzylamine is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an amine group attached to the benzyl position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trihydroxybenzylamine typically involves the hydroxylation of benzylamine derivatives. One common method includes the use of protective groups to selectively hydroxylate the benzene ring at the 2, 4, and 5 positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes starting from readily available precursors such as benzylamine. The process includes steps like nitration, reduction, and hydroxylation under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,4,5-Trihydroxybenzylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
2,4,5-Trihydroxybenzylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,5-Trihydroxybenzylamine involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The amine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of signaling pathways.
類似化合物との比較
2,4-Dihydroxybenzylamine: Lacks one hydroxyl group compared to 2,4,5-Trihydroxybenzylamine.
3,4,5-Trihydroxybenzylamine: Has a different substitution pattern on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups in specific positions allows for unique interactions and reactivity compared to other similar compounds.
特性
CAS番号 |
887582-56-1 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
5-(aminomethyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,9-11H,3,8H2 |
InChIキー |
BHUFLVAXHNGAPA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)

![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)

![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)

amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)



